molecular formula C11H13NO4 B11884935 (3-Acetoxy-4-methylpyridin-2-yl)methyl acetate

(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate

Cat. No.: B11884935
M. Wt: 223.22 g/mol
InChI Key: LFVHRWJDCDJZLG-UHFFFAOYSA-N
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Description

(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetoxy-4-methylpyridin-2-yl)methyl acetate typically involves the acetylation of 3-hydroxy-4-methylpyridine. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, alcohols, and substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3-Acetoxy-4-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an acetylating agent, transferring its acetyl group to other molecules. This process can modify the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Acetoxy-4-methylpyridine: Similar in structure but lacks the methyl acetate group.

    4-Methyl-2-pyridinemethanol: Contains a hydroxyl group instead of the acetate group.

    2-Acetoxy-4-methylpyridine: Differently positioned acetoxy group.

Uniqueness

(3-Acetoxy-4-methylpyridin-2-yl)methyl acetate is unique due to its specific acetoxy and methyl acetate groups, which confer distinct chemical properties and reactivity. These features make it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(3-acetyloxy-4-methylpyridin-2-yl)methyl acetate

InChI

InChI=1S/C11H13NO4/c1-7-4-5-12-10(6-15-8(2)13)11(7)16-9(3)14/h4-5H,6H2,1-3H3

InChI Key

LFVHRWJDCDJZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)COC(=O)C)OC(=O)C

Origin of Product

United States

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